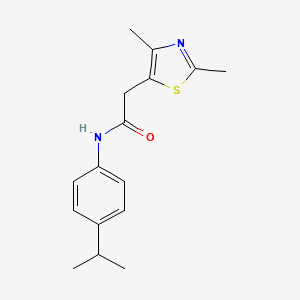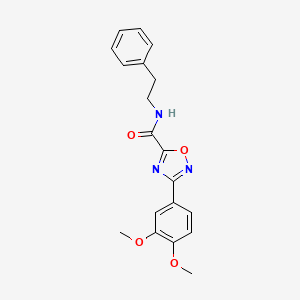
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide, also known as DM-I-78, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the thiazole family and has a molecular weight of 336.48 g/mol.
Wirkmechanismus
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. It inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their growth. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also inhibits the production of inflammatory cytokines and reduces inflammation. It has been shown to have a low toxicity profile and can be used in combination with other drugs to enhance their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a low toxicity profile and can be used in combination with other drugs. However, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide. One direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide can be used in combination with other drugs to enhance their efficacy. Another direction is to study its mechanism of action in more detail. The inhibition of HDACs and COX-2 is just one aspect of its mechanism of action, and further research is needed to fully understand how it works. Finally, the development of more soluble and stable analogs of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide could improve its efficacy and expand its potential applications.
Conclusion:
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and develop more soluble and stable analogs. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide is a promising compound that has the potential to make a significant impact in the field of scientific research.
Synthesemethoden
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 2,4-dimethylthiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2,4-dimethylthiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with 4-isopropylaniline to form the intermediate product, which is then reacted with acetic anhydride to form 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-isopropylphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)13-5-7-14(8-6-13)18-16(19)9-15-11(3)17-12(4)20-15/h5-8,10H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGIVZAOBCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6085521.png)
![methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6085534.png)


![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)
![2-amino-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6085576.png)
